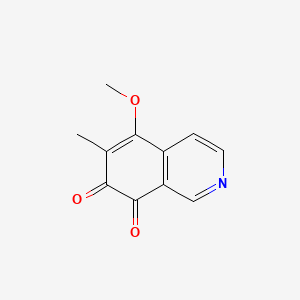

5-Methoxy-6-methylisoquinoline-7,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-6-methylisoquinoline-7,8-dione is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19406 g/mol It is a derivative of isoquinoline, characterized by the presence of methoxy and methyl groups at positions 5 and 6, respectively, and a dione group at positions 7 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methylisoquinoline-7,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable isoquinoline derivative.

Methoxylation: Introduction of the methoxy group at position 5 using methanol and a suitable catalyst.

Methylation: Introduction of the methyl group at position 6 using methyl iodide and a base.

Oxidation: Formation of the dione group at positions 7 and 8 through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylisoquinoline-7,8-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the dione group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Formation of more oxidized isoquinoline derivatives.

Reduction: Formation of hydroxyisoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methoxy-6-methylisoquinoline-7,8-dione has been investigated for its potential in drug development, particularly as an antiviral agent. Research has shown that derivatives of isoquinoline compounds can exhibit inhibitory effects against various viral enzymes. For instance, a study highlighted the design and synthesis of novel isoquinoline derivatives that inhibited the reverse transcriptase associated ribonuclease H (RNase H) of HIV, showcasing the potential of isoquinoline scaffolds in antiviral therapies .

Case Study: Antiviral Activity

- Objective : To evaluate the antiviral activity of isoquinoline derivatives.

- Findings : Compounds demonstrated low micromolar activity against HIV RNase H and polymerase, indicating their potential as dual inhibitors .

Synthetic Methodologies

The synthesis of this compound has been achieved through various chemical pathways, emphasizing its versatility in synthetic organic chemistry. Notably, regioselective oxidations have been employed to produce isoquinoline derivatives efficiently.

Synthesis Techniques

- Oxidative Methods : The compound can be synthesized via regioselective oxidation using reagents such as cerium ammonium nitrate (CAN) or N,N-bis(salicylidene)ethylenediaminocobalt(II) (salcomine), yielding high percentages of desired products .

- Thermal Electrocyclic Reactions : This method has also been explored for synthesizing highly substituted isoquinolines, indicating the compound's relevance in developing complex molecular structures .

Biological Evaluations

The biological activities of this compound and its derivatives have been extensively studied. These compounds have shown promise in various assays related to their cytotoxicity and anti-inflammatory properties.

- Cytotoxicity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound's structure allows it to interact with biomolecules involved in inflammatory pathways, making it a candidate for further exploration in therapeutic interventions .

Data Tables

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylisoquinoline-7,8-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

5-Methoxyisoquinoline-7,8-dione: Lacks the methyl group at position 6.

6-Methylisoquinoline-7,8-dione: Lacks the methoxy group at position 5.

Isoquinoline-7,8-dione: Lacks both the methoxy and methyl groups.

Uniqueness

5-Methoxy-6-methylisoquinoline-7,8-dione is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs.

Biological Activity

5-Methoxy-6-methylisoquinoline-7,8-dione (CAS No. 86433-71-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound is classified as an isoquinoline derivative. Its molecular formula is C11H9NO3, with a molecular weight of approximately 203.19 g/mol. The structure includes a methoxy group and a dione functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 86433-71-8 |

Synthesis

The synthesis of this compound typically involves the oxidation of the corresponding isoquinoline precursor. Various synthetic routes have been explored, often utilizing methods such as cyclization reactions under acidic conditions or via palladium-catalyzed reactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of human tumor cell lines, including:

- AGS (gastric adenocarcinoma)

- SK-MES-1 (lung carcinoma)

- J82 (bladder carcinoma)

- HL-60 (leukemia)

The cytotoxicity was evaluated using the MTT assay, revealing moderate to high potency against these cell lines. Notably, IC50 values indicate the concentration required to inhibit cell growth by 50%, providing a measure of effectiveness.

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. It is believed to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger programmed cell death.

Case Studies

- Study on Cytotoxicity : A study conducted by researchers evaluated various substituted isoquinoline derivatives for their cytotoxic properties. Among these compounds, this compound demonstrated significant activity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM across different types of cancer cells .

- Antimicrobial Activity : In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity against certain bacterial strains. Further investigations are required to elucidate its efficacy and potential as an antimicrobial agent.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Properties

CAS No. |

86433-71-8 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-methoxy-6-methylisoquinoline-7,8-dione |

InChI |

InChI=1S/C11H9NO3/c1-6-9(13)10(14)8-5-12-4-3-7(8)11(6)15-2/h3-5H,1-2H3 |

InChI Key |

MSDSUOBLENOAPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=NC=C2)C(=O)C1=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.